molecular formula C6H12N4O2 B13817697 N,N'-Piperazine-2,3-diyldiformamide CAS No. 211620-44-9

N,N'-Piperazine-2,3-diyldiformamide

Cat. No.: B13817697
CAS No.: 211620-44-9
M. Wt: 172.19 g/mol
InChI Key: IEXBMQJFGIRECA-UHFFFAOYSA-N
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Description

N,N’-Piperazine-2,3-diyldiformamide is a chemical compound with the molecular formula C6H12N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Piperazine-2,3-diyldiformamide can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for N,N’-Piperazine-2,3-diyldiformamide typically involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Piperazine-2,3-diyldiformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

N,N’-Piperazine-2,3-diyldiformamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are known for their pharmaceutical applications, and N,N’-Piperazine-2,3-diyldiformamide is investigated for its potential therapeutic uses.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Piperazine-2,3-diyldiformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Piperazine-2,3-diyldiformamide include other piperazine derivatives such as:

  • 1,4-Diphenylpiperazine
  • 1-Benzhydryl-4-benzylpiperazine
  • 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine

Uniqueness

N,N’-Piperazine-2,3-diyldiformamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

211620-44-9

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

N-(3-formamidopiperazin-2-yl)formamide

InChI

InChI=1S/C6H12N4O2/c11-3-9-5-6(10-4-12)8-2-1-7-5/h3-8H,1-2H2,(H,9,11)(H,10,12)

InChI Key

IEXBMQJFGIRECA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(N1)NC=O)NC=O

Origin of Product

United States

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